Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide - linker 10 is a derivative of thalidomide, a compound historically known for its sedative and teratogenic effects. Thalidomide and its derivatives have gained significant attention in recent years due to their role in targeted protein degradation, particularly through their interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Thalidomide - linker 10 is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system .
Mechanism of Action
- The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation .
- This interaction results in the recognition and degradation of specific proteins, including neosubstrates .
- Downstream effects include changes in cytokine production, cell proliferation, and tumor growth inhibition .
- Impact on Bioavailability : Thalidomide’s pharmacokinetics influence its bioavailability and therapeutic efficacy .
Target of Action: Cereblon (CRBN)
Mode of Action: Molecular Glue
Biochemical Pathways: Downstream Effects
Pharmacokinetics (ADME):
Result of Action: Molecular and Cellular Effects
Action Environment: Environmental Factors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide - linker 10 typically involves the modification of thalidomide to introduce a linker moiety. One common approach is the acylation of the aromatic amine group of thalidomide to attach the linker. This can be achieved through reactions such as alkylation or acylation, depending on the desired linker structure .
Industrial Production Methods: Industrial production of thalidomide derivatives, including thalidomide - linker 10, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis by maintaining precise control over reaction conditions and minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: Thalidomide - linker 10 can undergo various chemical reactions, including:
Oxidation: The aromatic rings in thalidomide can be oxidized under specific conditions.
Reduction: The nitro groups in thalidomide derivatives can be reduced to amines.
Substitution: The aromatic amine group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of nitro groups results in the corresponding amines .
Scientific Research Applications
Thalidomide - linker 10 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases by degrading specific target proteins.
Industry: Utilized in the production of novel therapeutic agents and in drug discovery research
Comparison with Similar Compounds
Lenalidomide: Another thalidomide derivative with similar immunomodulatory and protein-degrading properties.
Pomalidomide: A thalidomide analogue with enhanced potency and selectivity for certain targets.
Iberdomide: A newer derivative with improved pharmacokinetic properties and reduced side effects
Uniqueness: Thalidomide - linker 10 is unique in its design for use in PROTACs, allowing for the targeted degradation of specific proteins. This targeted approach offers advantages over traditional small molecule inhibitors, including the ability to degrade rather than merely inhibit target proteins, potentially leading to more sustained therapeutic effects .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNNSLQIHNBSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.